![molecular formula C10H12N4O3 B8079431 Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8079431.png)
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions generally involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis is advantageous for industrial production due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolo[1,5-a]pyrimidine ring .
科学研究应用
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the methoxymethyl and carboxylate groups.
1,2,4-Triazolo[4,3-a]pyrazine: Another heterocyclic compound with similar biological activities.
Uniqueness
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific functional groups, which enhance its biological activity and make it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
methyl 2-(methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-14-10(11-6)12-8(13-14)5-16-2/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHWEVOOPOEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
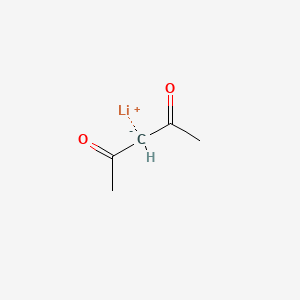
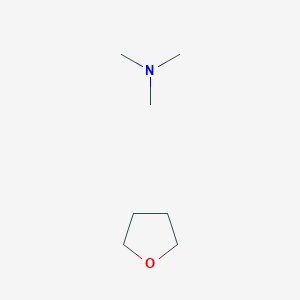
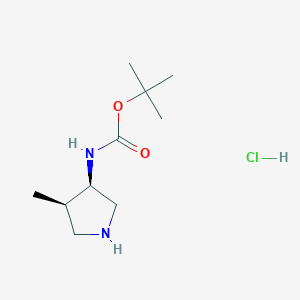
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8079374.png)
![Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)
![6-Ethyl-5-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8079406.png)
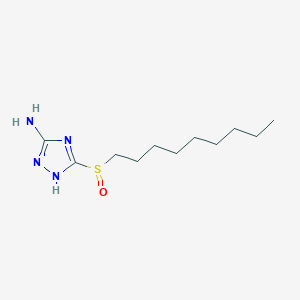
![3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079416.png)
![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid](/img/structure/B8079417.png)
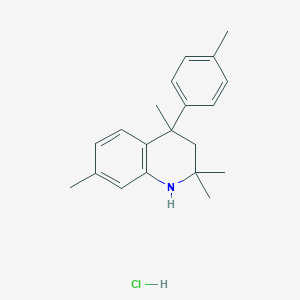

![Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8079440.png)
![8-Fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8079448.png)
![4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8079455.png)
